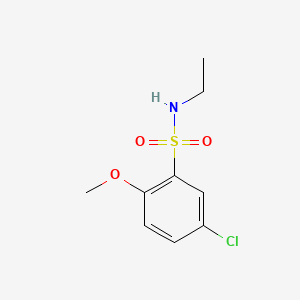

5-chloro-N-ethyl-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-ethyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3S/c1-3-11-15(12,13)9-6-7(10)4-5-8(9)14-2/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNRHGLWNZWIFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-ethyl-2-methoxybenzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of automated reactors and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-ethyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to the formation of sulfonic acids or amines .

Scientific Research Applications

5-chloro-N-ethyl-2-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of various chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism of action of 5-chloro-N-ethyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-chloro-N-ethyl-2-methoxybenzenesulfonamide with structurally related sulfonamides:

Key Observations :

- Ethyl vs. Phenyl Substituents : The ethyl group in the target compound provides intermediate steric bulk compared to the phenyl group in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide. The phenyl derivative exhibits higher rigidity and melting point (162–164°C), likely due to π-π stacking interactions in the crystalline state .

- Functional Group Effects : The presence of ester groups (e.g., ethoxycarbonylpropyl) in analogues like the methyl ester derivative improves aqueous solubility, a critical factor in drug bioavailability .

Crystallographic and Structural Insights

Single-crystal X-ray studies of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (without the ethyl group) reveal a planar sulfonamide core with intermolecular hydrogen bonds stabilizing the lattice . The ethyl group in the target compound is expected to introduce slight torsional strain, altering packing efficiency and solubility compared to planar analogues.

Biological Activity

5-Chloro-N-ethyl-2-methoxybenzenesulfonamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with ethylamine, typically in the presence of a base such as triethylamine. This synthetic route is crucial for producing the compound with high yield and purity, which is essential for further biological evaluations.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is significant in understanding its potential therapeutic applications, particularly in oncology and infectious diseases.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of sulfonamides, including this compound, exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies indicate that sulfonamide derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, related compounds demonstrated minimum inhibitory concentrations (MIC) as low as 8 µM against Enterococcus faecalis, showcasing their potential as antibacterial agents .

Case Studies

- Antiproliferative Effects : A study on methoxybenzenesulfonamide derivatives revealed that modifications at the N-position significantly influenced antiproliferative activity. The most promising derivatives exhibited enhanced activity against MCF-7 cells with IC50 values as low as 1.2 µM .

- Antioxidative Activity : In another investigation, compounds similar to this compound were tested for antioxidative properties. Results indicated that certain derivatives demonstrated improved antioxidative activity compared to standard antioxidants like BHT, suggesting a potential dual role in combating oxidative stress while inhibiting cell proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Antiproliferative Activity (IC50) | Antibacterial Activity (MIC) |

|---|---|---|

| This compound | 1.2 - 5.3 µM | 8 µM |

| 5-Chloro-2-methoxybenzenesulfonamide | 3.1 µM (against MCF-7) | Not specified |

| 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide | Not specified | Not specified |

Q & A

(Basic) What are the standard synthetic protocols for 5-chloro-N-ethyl-2-methoxybenzenesulfonamide?

Answer:

The synthesis typically involves sulfonylation of 5-chloro-2-methoxy-N-ethylaniline with benzenesulfonyl chloride derivatives. A common method includes:

- Reacting the aniline derivative with benzenesulfonyl chloride in the presence of aqueous sodium carbonate (10%) and water at room temperature for 1.5–3 hours .

- Purification via recrystallization (e.g., methanol) yields crystalline products with ~71% efficiency . Alternative solvents like dichloromethane (DCM) or THF and bases like triethylamine are also used to optimize reactivity .

(Advanced) How can reaction conditions be optimized to enhance synthetic yield?

Answer:

Key variables include:

- Solvent choice : DCM improves solubility of sulfonyl chlorides, while THF/water mixtures enhance nucleophilic substitution .

- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis), but controlled heating (50°C) accelerates reactivity in inert solvents .

- Catalysts : Sodium carbonate or triethylamine facilitates deprotonation of the amine, improving nucleophilicity .

- Reagent stoichiometry : A 1:1 molar ratio of amine to sulfonyl chloride reduces unreacted starting material .

(Basic) What spectroscopic techniques confirm the structure of this compound?

Answer:

- 1H/13C NMR : Identifies substituents (e.g., ethyl group: δ 1.1–1.3 ppm for CH3; methoxy protons: δ 3.8–4.0 ppm) .

- IR spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

- X-ray crystallography : Resolves molecular geometry, as demonstrated for analogous sulfonamides with R-factors < 0.035 .

(Advanced) How do structural modifications influence biological activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- N-ethyl group : Enhances lipophilicity, improving membrane permeability for anticancer activity .

- Methoxy position : Ortho-substitution (2-methoxy) increases steric hindrance, altering enzyme binding .

- Chloro substituent : Electron-withdrawing effects stabilize interactions with target proteins (e.g., carbonic anhydrase) .

- Sulfonamide group : Critical for hydrogen bonding to catalytic residues in enzymes .

(Basic) What biological activities are reported for this compound?

Answer:

- Antimicrobial : Derivatives show inhibition against Gram-positive bacteria (MIC 8–32 µg/mL) via sulfonamide-mediated folate pathway disruption .

- Anticancer : Analogues induce apoptosis in cancer cell lines (IC50 10–50 µM) by targeting tubulin polymerization or kinase inhibition .

- Enzyme inhibition : Potent activity against carbonic anhydrase IX (Ki < 100 nM), relevant to hypoxia-driven cancers .

(Advanced) How to resolve discrepancies in reported biological efficacy?

Answer:

Contradictions arise from:

- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or enzyme isoforms (e.g., CA II vs. CA IX) .

- Compound purity : Impurities from incomplete sulfonylation (e.g., unreacted amine) can skew results. Validate via HPLC (>95% purity) .

- Solubility factors : Use DMSO for in vitro studies, but ensure concentrations remain below cytotoxic thresholds .

(Basic) What is the role of sodium carbonate in synthesis?

Answer:

Sodium carbonate (Na2CO3):

- Deprotonates the amine (-NH2 → -NH⁻), enhancing nucleophilicity for sulfonyl chloride attack .

- Neutralizes HCl byproduct, shifting equilibrium toward product formation .

(Advanced) What computational methods predict binding affinity?

Answer:

- Molecular docking : Software like AutoDock Vina models interactions with target enzymes (e.g., carbonic anhydrase) using crystal structures (PDB: 3IAI) .

- QSAR models : Electronic parameters (Hammett σ) correlate substituent effects with bioactivity .

- MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .

(Basic) How is the compound purified post-synthesis?

Answer:

- Recrystallization : Methanol or ethanol removes polar impurities, yielding >90% purity .

- Column chromatography : Silica gel (hexane/ethyl acetate gradient) separates non-polar byproducts .

(Advanced) What strategies mitigate sulfonamide hydrolysis during storage?

Answer:

- Storage conditions : Anhydrous environments (desiccator, argon atmosphere) prevent moisture-induced degradation .

- Lyophilization : Freeze-drying aqueous solutions retains stability for >6 months .

- Buffering : pH 7–8 buffers reduce acid/base-catalyzed hydrolysis .

(Basic) How to verify sulfonamide formation via TLC?

Answer:

- Mobile phase : Ethyl acetate/hexane (3:7) resolves sulfonamide (Rf ~0.5) from unreacted amine (Rf ~0.2) .

- Visualization : UV254 detects aromatic rings; ninhydrin spray confirms absence of free amine .

(Advanced) What are the challenges in scaling up synthesis?

Answer:

- Exothermic reactions : Sulfonyl chloride additions require temperature control (<30°C) to prevent runaway reactions .

- Solvent recovery : DCM distillation (bp 40°C) reduces waste but demands explosion-proof equipment .

- Byproduct management : Neutralize HCl with NaOH to avoid corrosion .

(Basic) What safety precautions are essential during synthesis?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride vapors .

- PPE : Acid-resistant gloves and goggles prevent chemical burns .

- Waste disposal : Quench residual sulfonyl chloride with ice-cold sodium bicarbonate .

(Advanced) How does X-ray crystallography resolve structural ambiguities?

Answer:

- Data collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) determines bond lengths (C-S: 1.76 Å) and angles .

- Refinement : Software like SHELXL refines thermal parameters (R-factor < 0.05) and validates hydrogen bonding (N-H···O=S) .

(Basic) What industrial research applications exist for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.